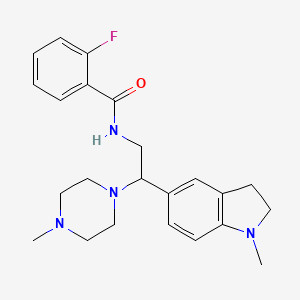

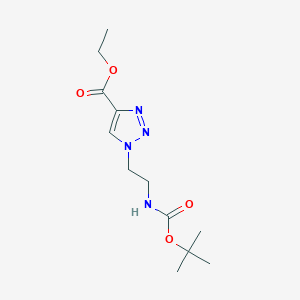

![molecular formula C15H14FN3O3 B3016589 Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 477845-46-8](/img/structure/B3016589.png)

Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate," is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. For instance, the synthesis of dimethyl (4R*,4a'R*,7a'R*)-1-aryl-6'-benzoyl-4a'-methyl-5-oxo-1,4',4a',5,5',6'-hexahydrospiro[pyrazole-4,7'-pyrrolo[3,4-c]pyridazine]-3',7a'(1'H)-dicarboxylates involves the reaction of a dimethylamino propenoate with hydrazine derivatives and subsequent cyclization . Similarly, tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates are synthesized from pyrazolidine-3-ones, aldehydes, and methyl methacrylate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further functionalized with various substituents. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate shows that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . This information can provide insights into the potential geometry and conformation of the compound of interest.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, esterification, and cyclization, to form complex heterocyclic systems . The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the chemical properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methyl, phenyl, and carboxylate groups can affect the solubility, melting point, and stability of the compound . Spectroscopic methods such as NMR, IR, and X-ray crystallography are commonly used to characterize these compounds and provide detailed information about their physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescence Properties

Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate and its analogs have been synthesized and explored for unique properties. One study found that a trifluoromethylated pyrazolo[1,5-a]pyrimidine, similar in structure, exhibited novel fluorescent properties, suggesting potential use as a fluorophore due to multiple binding sites and strong fluorescence intensity (Wu et al., 2006).

Chemical Synthesis Techniques

Research on pyrazolo[1,5-a]pyrazine derivatives, including the methyl 5-(4-fluorobenzyl) compound, has led to the development of new synthetic methods. For instance, a study demonstrated the use of pyrazole-fused cyclic anhydrides, such as the relevant compound, in the Castagnoli–Cushman reaction, indicating a novel approach to synthesizing these types of chemicals (Moreau et al., 2018).

Potential Biological Applications

Several studies have synthesized related pyrazolo[1,5-a]pyrazine derivatives and explored their potential biological applications. For example, one study synthesized a series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides and evaluated them as HIV-1 integrase inhibitors, suggesting their potential in antiviral therapies (Langford et al., 2008). Another research synthesized similar compounds and tested them for anticancer activities, indicating the possible use of these derivatives in cancer treatment (Abdellatif et al., 2014).

Zukünftige Richtungen

The future directions for the research on “Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate” and similar compounds could involve the development of new synthetic methods and the exploration of their biological activities . These compounds could be used as leads for the design and synthesis of new drugs to treat various diseases .

Wirkmechanismus

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazolo[1,5-a]pyrazine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

Its molecular structure suggests that it may have good plasma stability

Eigenschaften

IUPAC Name |

methyl 5-[(4-fluorophenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c1-22-15(21)12-8-13-14(20)18(6-7-19(13)17-12)9-10-2-4-11(16)5-3-10/h2-5,8H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFQWAXEZSQJBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2CCN(C(=O)C2=C1)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

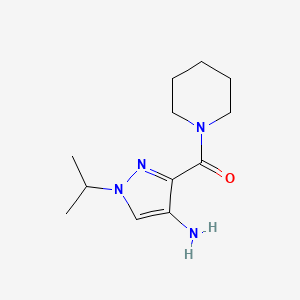

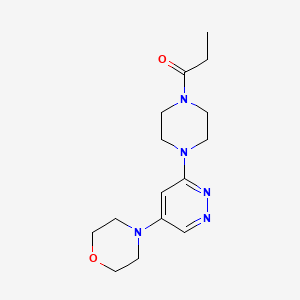

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

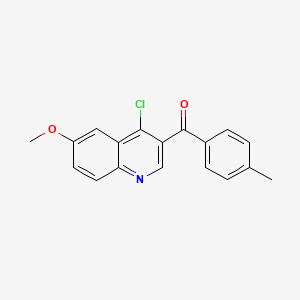

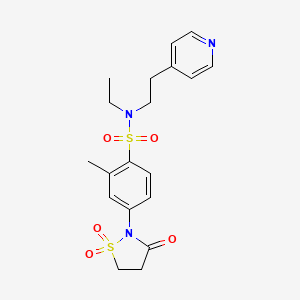

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

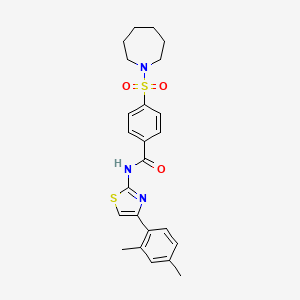

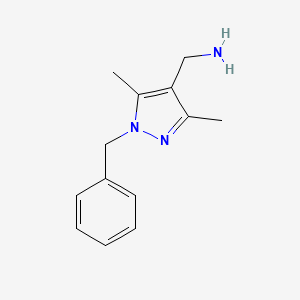

![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)